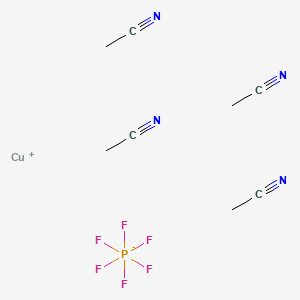
Tetrakis(acetonitrile)copper(I) hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(acetonitrile)copper(I) hexafluorophosphate is a salt with the chemical formula [Cu(CH₃CN)₄]PF₆. It is a colorless solid that is widely used in the synthesis of other copper complexes. The cation [Cu(CH₃CN)₄]⁺ is a well-known example of a transition metal nitrile complex .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound is generally produced by the addition of hexafluorophosphoric acid (HPF₆) to a suspension of copper(I) oxide in acetonitrile. The reaction is highly exothermic and may bring the solution to a boil. The reaction can be represented as follows :
[ \text{Cu}_2\text{O} + 2 \text{HPF}_6 + 8 \text{CH}_3\text{CN} \rightarrow 2 [\text{Cu}(\text{CH}_3\text{CN})_4]\text{PF}_6 + \text{H}_2\text{O} ]
Upon crystallization, the resulting microcrystals should be white, though a blue tinge is common, indicating the presence of copper(II) impurities .
Industrial Production Methods
A new, environmentally friendly one-pot method for the synthesis of tetrakis(acetonitrile)copper(I) complexes with various counterions, including hexafluorophosphate, has been developed. This method uses water as a solvent and minimizes the amounts of toxic organic reagents .
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(acetonitrile)copper(I) hexafluorophosphate undergoes various types of reactions, including:
Substitution: The complex forms di- and tri-acetonitrilo complexes with other counterions and is also a useful source of unbound copper(I).
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl aldehydes, dimedone, and urazole or phthalhydrazide . The conditions often involve the use of acetonitrile as a solvent and may require heating .
Major Products
Major products formed from these reactions include triazolo[1,2-a]indazole-1,3,8-trione and 2H-indazolo[2,1-b]phthalazine-trione derivatives .
Aplicaciones Científicas De Investigación
Tetrakis(acetonitrile)copper(I) hexafluorophosphate has a wide range of applications in scientific research, including:
Copper Precursor: It is used as a precursor for the formation of copper sulfide/cadmium sulfide nanorod junctions by cationic exchange processes.
Luminescent Materials: It is used to prepare luminescent pseudo-polymorphs and other luminescent materials.
Hydrosilylation: It is used in the hydrosilylation of carbonyl compounds.
Mecanismo De Acción
The acetonitrile ligands in tetrakis(acetonitrile)copper(I) hexafluorophosphate protect the copper(I) ion from oxidation to copper(II). these ligands are rather poorly bound, allowing the complex to form di- and tri-acetonitrilo complexes with other counterions. This property makes it a useful source of unbound copper(I) for various reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Tetrakis(acetonitrile)copper(I) tetrafluoroborate
- Tetrakis(acetonitrile)copper(I) perchlorate
- Tetrakis(acetonitrile)copper(I) nitrate
Uniqueness
Tetrakis(acetonitrile)copper(I) hexafluorophosphate is unique due to its specific counterion, hexafluorophosphate, which provides distinct properties and reactivity compared to other similar compounds with different counterions .
Propiedades
Número CAS |
64443-05-6 |
|---|---|
Fórmula molecular |
C8H12CuF6N4P |
Peso molecular |
372.72 g/mol |
Nombre IUPAC |
acetonitrile;copper(1+);hexafluorophosphate |
InChI |
InChI=1S/4C2H3N.Cu.F6P/c4*1-2-3;;1-7(2,3,4,5)6/h4*1H3;;/q;;;;+1;-1 |
Clave InChI |
GNQXUMGHBSAQBV-UHFFFAOYSA-N |
SMILES |
CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+] |
SMILES canónico |
CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















